1-(Bromomethyl)-2-methoxy-3-nitrobenzene
Description
1-(Bromomethyl)-2-methoxy-3-nitrobenzene (CAS: 133486-62-1) is a halogenated aromatic compound with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol . Its structure comprises a benzene ring substituted with a bromomethyl group at position 1, a methoxy group at position 2, and a nitro group at position 2. The bromomethyl group acts as a reactive site for nucleophilic substitution or coupling reactions, while the nitro and methoxy groups influence electronic properties, directing further functionalization. This compound is primarily used in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatility as a building block .
Properties
CAS No. |
180148-36-1 |
|---|---|
Molecular Formula |
C8H8BrNO3 |
Molecular Weight |
246.06 g/mol |
IUPAC Name |
1-(bromomethyl)-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-6(5-9)3-2-4-7(8)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
MHRLIQPEMLEVJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(Bromomethyl)-2-methoxy-3-nitrobenzene, highlighting differences in substituents, positions, and physicochemical properties:
Reactivity and Electronic Effects
- Bromomethyl Position : The bromomethyl group in this compound (position 1) is more reactive in nucleophilic substitutions compared to its positional isomer 4-(Bromomethyl)-1-methoxy-2-nitrobenzene (position 4), where steric and electronic effects from adjacent substituents may hinder reactivity .
- Nitro Group Orientation : The meta-nitro group (position 3) in the target compound creates distinct electronic effects compared to para-nitro analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene). The para-nitro group enhances resonance stabilization but reduces electrophilicity at the bromine site .
- Fluorine vs.
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